molecular formula C21H25NO5 B1652895 3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine CAS No. 162536-46-1

3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine

Cat. No. B1652895
CAS RN: 162536-46-1
M. Wt: 371.4
InChI Key: DQFJZTUNHOSBKT-SFHVURJKSA-N
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Description

“3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine” is a compound with the CAS Number: 2260931-49-3 . It has a molecular weight of 295.34 . The compound is in the form of an oil and is stored at a temperature of 4°C .


Synthesis Analysis

The synthesis of compounds similar to “3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine” often involves the use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The Boc group is removed by treatment with acid, most often TFA .


Molecular Structure Analysis

The IUPAC name of the compound is 3-((benzyloxy)(tert-butoxycarbonyl)amino)propanoic acid . The InChI code is 1S/C15H21NO5/c1-15(2,3)21-14(19)16(10-9-13(17)18)20-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,18) .


Chemical Reactions Analysis

The tert-butoxycarbonyl group has a role as a protecting group . It is introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 295.34 . It is in the form of an oil and is stored at a temperature of 4°C .

Scientific Research Applications

Synthetic Methodologies

Research on synthetic methodologies involving "3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine" focuses on the development of novel synthetic routes and the synthesis of complex molecules. For instance, Nadin et al. (2001) described a stereocontrolled synthesis of a hydroxyethylene dipeptide isostere corresponding to Phe–Phe, showcasing the utility of such compounds in peptide synthesis and drug discovery (Nadin, Lopez, Neduvelil, & Thomas, 2001). Similarly, Kawahata and Goodman (1999) reported on the synthesis of orthogonally protected β-amino acids, highlighting the importance of such derivatives in the design of constrained amino acid analogs for pharmaceutical applications (Kawahata & Goodman, 1999).

Material Science

In material science, Bhattacharya and Acharya (1999) explored the impressive gelation properties of synthetic, low molecular mass, self-organizing urethane amides of L-phenylalanine. Their work demonstrates the critical role of the (benzyloxy)carbonyl unit and urethane linkages in effective gelation, with applications ranging from drug delivery systems to materials engineering (Bhattacharya & Acharya, 1999).

Analytical Chemistry

In the field of analytical chemistry, Lou et al. (1992) focused on the direct enantiomeric separation of phenylalanine, DOPA, and their intermediates by supercritical fluid chromatography. This study underscores the utility of derivatives of phenylalanine, such as "3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine," in separating enantiomers, a critical process in pharmaceutical analysis (Lou, Liu, Sheng, & Zhou, 1992).

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(19(23)24)13-16-10-7-11-17(12-16)26-14-15-8-5-4-6-9-15/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFJZTUNHOSBKT-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729447
Record name 3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine

CAS RN

162536-46-1
Record name 3-(Benzyloxy)-N-(tert-butoxycarbonyl)-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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